molecular formula C17H14N2O6 B11097971 ethyl 4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzoate

ethyl 4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzoate

Cat. No.: B11097971
M. Wt: 342.30 g/mol
InChI Key: QDYPYSBMOVBGRL-UHFFFAOYSA-N
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Description

ETHYL 4-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}BENZOATE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxole ring, a nitro group, and an ethyl ester, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}BENZOATE typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with ethyl 4-aminobenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring .

Scientific Research Applications

ETHYL 4-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ETHYL 4-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The nitro group and benzodioxole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}BENZOATE is unique due to its combination of a nitro group, benzodioxole ring, and ethyl ester. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds .

Properties

Molecular Formula

C17H14N2O6

Molecular Weight

342.30 g/mol

IUPAC Name

ethyl 4-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]benzoate

InChI

InChI=1S/C17H14N2O6/c1-2-23-17(20)11-3-5-13(6-4-11)18-9-12-7-15-16(25-10-24-15)8-14(12)19(21)22/h3-9H,2,10H2,1H3

InChI Key

QDYPYSBMOVBGRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3

Origin of Product

United States

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